molecular formula C18H16FN3O4 B2534144 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894017-55-1

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2534144
CAS RN: 894017-55-1
M. Wt: 357.341
InChI Key: KGKWLOJYTGKGLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a chemical compound that has been of great interest in scientific research. This compound has been synthesized using various methods and has shown promising results in several applications.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes and signaling pathways involved in tumor growth, inflammation, and viral replication. It may also modulate neurotransmitter receptors in the brain, leading to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea has several biochemical and physiological effects. It has been shown to reduce tumor growth and inflammation in animal models. It has also been shown to have antiviral activity against several viruses, including HIV and hepatitis C virus. In the brain, it has been shown to modulate neurotransmitter receptors, leading to its potential use in the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea in lab experiments is its potential therapeutic applications. It has been shown to have promising results in several areas, including oncology, neurology, and virology. Additionally, its synthesis method is relatively simple and can be achieved using readily available reagents.
One limitation of using this compound in lab experiments is its potential toxicity. While it has shown promising results in animal models, its toxicity profile in humans is not fully understood. Additionally, its mechanism of action is not fully elucidated, which may limit its potential use in certain applications.

Future Directions

There are several future directions for the research on 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea. One direction is the further elucidation of its mechanism of action, which may lead to the development of more effective therapeutic applications. Another direction is the optimization of its synthesis method to improve its yield and purity. Additionally, the evaluation of its toxicity profile in humans is necessary to determine its safety for use in clinical trials. Finally, the exploration of its potential use in combination therapy with other compounds may lead to the development of more effective treatments for various diseases.

Synthesis Methods

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea has been achieved through several methods. One of the most common methods is the reaction of 4-fluorophenylacetic acid with 1,3-benzodioxole-5-carboxylic acid to form an amide intermediate. This intermediate is then treated with N,N-dimethylformamide dimethyl acetal and triethylamine to form the desired product. Other methods include the use of different reagents and catalysts, such as palladium, copper, and silver.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antiviral properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been shown to have potential as an analgesic and anxiolytic agent.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4/c19-11-1-4-14(5-2-11)22-9-13(8-17(22)23)21-18(24)20-12-3-6-15-16(7-12)26-10-25-15/h1-7,13H,8-10H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKWLOJYTGKGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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